molecular formula C8H12O2 B2692374 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-07-5

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2692374
CAS No.: 2287288-07-5
M. Wt: 140.182
InChI Key: UCSOISHLWPFVKN-UHFFFAOYSA-N
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Description

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its structure consists of a bicyclo[1.1.1]pentane core with an ethyl group and a carboxylic acid functional group attached, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method includes the use of cyclopropanation reactions to form the bicyclic structure, followed by functional group modifications to introduce the ethyl and carboxylic acid groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable cyclopropanation techniques and subsequent functionalization steps. The purity of the final product is typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways and processes. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its ethyl group, which imparts different chemical properties compared to its phenyl, methoxycarbonyl, and ethoxycarbonyl analogs.

Properties

IUPAC Name

3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7-3-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSOISHLWPFVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287288-07-5
Record name 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
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